5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
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Overview
Description
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable β-enaminone derivative under specific reaction conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-enaminone . Industrial production methods may involve microwave irradiation to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Addition: The carbanion generated from the reaction with butyllithium can undergo electrophilic addition.
Common reagents used in these reactions include butyllithium, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors . In medicinal applications, the compound may inhibit certain enzymes, leading to its potential use as an antitumor agent .
Comparison with Similar Compounds
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
These compounds share similar structural motifs but differ in their substituents, which can significantly affect their chemical and photophysical properties. The unique combination of bromine and methyl groups in 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
5-bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6(9)11-7-5(8(13)14)3-10-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
MMBSMBUPHHCRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)O)Br |
Origin of Product |
United States |
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